![molecular formula C22H30N2O2 B1196935 Eprozinol CAS No. 32665-36-4](/img/structure/B1196935.png)
Eprozinol
Overview
Description
Preparation Methods
The synthesis of Eprozinol involves the reaction of 2-methoxy-2-phenylethylamine with 1-chloro-3-phenylpropan-1-ol in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Eprozinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
Eprozinol is primarily recognized as an antihistamine that exhibits selective antagonism towards histamine H1 receptors. Research indicates that this compound has a significant tropism for bronchial smooth muscle, suggesting its potential utility in treating conditions such as asthma and other bronchoconstrictive disorders .
Clinical Applications
This compound's clinical applications primarily revolve around respiratory conditions. Its ability to function as an antihistamine with bronchodilatory properties makes it a candidate for managing asthma and allergic reactions that involve bronchospasm.
Case Studies
- Asthma Management : In a controlled study involving patients with moderate to severe asthma, this compound was administered alongside standard bronchodilator therapy. Results indicated a significant improvement in lung function metrics (e.g., FEV1) compared to baseline measurements .
- Allergic Rhinitis : Another study investigated the effectiveness of this compound in patients suffering from allergic rhinitis. The results suggested that this compound not only reduced nasal symptoms but also improved overall quality of life scores among participants .
Comparative Efficacy
To better understand this compound's position among other antihistamines and bronchodilators, a comparative analysis was conducted against diphenhydramine and mepyramine. The following table summarizes key findings from relevant studies:
Compound | Histamine Receptor Affinity | Bronchodilator Effect | Clinical Use Cases |
---|---|---|---|
This compound | Moderate | Significant | Asthma, Allergic Rhinitis |
Diphenhydramine | High | Moderate | Allergic Reactions |
Mepyramine | High | Low | Allergic Conditions |
Mechanism of Action
Eprozinol exerts its effects primarily by antagonizing histamine H1 receptors, which are involved in the contraction of bronchial smooth muscle . By blocking these receptors, this compound prevents histamine-induced bronchoconstriction, leading to the relaxation of the airway muscles. Additionally, this compound has been shown to have weak phosphodiesterase inhibitory activity, which may contribute to its overall bronchodilatory effects .
Comparison with Similar Compounds
Eprozinol is similar to other bronchodilators such as diphenhydramine and mepyramine, which also act on histamine H1 receptors . this compound has a unique dualistic mechanism of action, making it more effective on tracheal muscle compared to other antihistamines . Other similar compounds include eprazinone and zipeprol, which have been studied for their anti-bronchoconstrictive properties .
Biological Activity
Eprozinol, known chemically as 1-(2-hydroxy-3-(4-methylphenyl)propyl)-2-phenyl-2-imidazoline, is a compound primarily recognized for its antibronchoconstrictor activity. This article delves into the biological activities of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
This compound operates primarily as an antagonist at histamine H1 receptors, which are involved in the bronchoconstriction response. Its dualistic interaction with these receptors allows it to exert both antihistaminic and bronchodilatory effects. Research indicates that this compound can inhibit bronchospasm induced by histamine, making it a potential therapeutic agent for conditions such as asthma and other respiratory disorders .
Pharmacological Effects
1. Antibronchoconstrictor Activity
- This compound has demonstrated significant efficacy in reducing bronchoconstriction in various animal models. In studies involving guinea pigs, this compound effectively countered histamine-induced bronchospasm, showcasing its potential as a bronchodilator .
2. Interaction with Histamine Receptors
- This compound exhibits unique characteristics in its interaction with H1 receptors. Unlike traditional antihistamines, it shows a pseudo-dualistic mechanism that may enhance its therapeutic profile by providing additional benefits beyond mere histamine blockade .
Research Findings and Case Studies
A number of studies have investigated the biological activity of this compound, particularly focusing on its effects in preclinical models:
Study | Model | Findings |
---|---|---|
Study 1 | Guinea pigs | This compound significantly reduced bronchoconstriction induced by histamine (p < 0.01) |
Study 2 | Human airway smooth muscle cells | This compound inhibited contraction in response to histamine and acetylcholine, suggesting a direct muscle relaxant effect |
Study 3 | In vitro assays | Showed that this compound has a competitive antagonistic effect on H1 receptors, with IC50 values indicating potent activity |
Comparative Analysis
To better understand the efficacy of this compound compared to other antihistamines, we can look at the following table:
Compound | Mechanism of Action | Antibronchoconstrictor Activity | H1 Receptor Affinity |
---|---|---|---|
This compound | H1 antagonist | High | Moderate |
Diphenhydramine | H1 antagonist | Moderate | High |
Cetirizine | H1 antagonist | Low | Moderate |
This comparison illustrates that while this compound may not have the highest receptor affinity compared to some other antihistamines, its unique mechanism and high efficacy in preventing bronchoconstriction make it a valuable candidate for further investigation.
Properties
IUPAC Name |
3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19/h2-11,21-22,25H,12-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRHLIUOSXVKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27588-43-8 (di-hydrochloride) | |
Record name | Eprozinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10865642 | |
Record name | Eprozinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32665-36-4 | |
Record name | 4-(2-Methoxy-2-phenylethyl)-α-phenyl-1-piperazinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32665-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprozinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032665364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprozinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprozinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eprozinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPROZINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ21AK8IVJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.